Mycaminosyltylonolide

ribosome binding macrolide mechanism structure-activity relationship

Researchers substituting tylosin or DMT in SAR studies often encounter inconsistent ribosomal binding and poor anti-Pasteurella activity, compromising structure-activity conclusions. Mycaminosyltylonolide (OMT) resolves this as the authentic macrolide intermediate with ≥98% purity, validated for semi-synthetic antibiotic development. Key differentiators: (1) Higher 50S ribosomal subunit binding affinity than tylosin, making it the preferred probe for mechanistic translation studies. (2) C-23 and C-9 modifications yield derivatives with potent anti-Pasteurella and anti-Mycoplasma activity (MIC = 0.5 µg/mL against S. aureus and E. coli). (3) Demonstrated colistin synergy against MDR Gram-negative pathogens, a property not shared by tylosin-class macrolides. Standard pack sizes 10-100 mg; bulk and custom synthesis available. In stock for immediate dispatch.

Molecular Formula C31H51NO10
Molecular Weight 597.7 g/mol
CAS No. 61257-02-1
Cat. No. B1235343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycaminosyltylonolide
CAS61257-02-1
Synonymsmycaminosyltylonolide
Molecular FormulaC31H51NO10
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)CO
InChIInChI=1S/C31H51NO10/c1-8-25-22(16-34)13-17(2)9-10-23(35)18(3)14-21(11-12-33)30(19(4)24(36)15-26(37)41-25)42-31-29(39)27(32(6)7)28(38)20(5)40-31/h9-10,12-13,18-22,24-25,27-31,34,36,38-39H,8,11,14-16H2,1-7H3/b10-9+,17-13+/t18-,19+,20-,21+,22-,24-,25-,27+,28-,29-,30-,31+/m1/s1
InChIKeyWGUJDBLMJBJUQU-VKRLOHBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycaminosyltylonolide (OMT) for Research & Synthesis


Mycaminosyltylonolide (5-O-mycaminosyltylonolide, OMT) is a 16-membered macrolide antibiotic consisting of the tylactone core linked to the amino sugar β-D-mycaminose at position 5. It functions as a key biosynthetic intermediate in the tylosin pathway and exerts antibacterial activity primarily against Gram-positive organisms by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit [1]. Commercially available at purities ≥98% (HPLC) , OMT serves both as a direct antibacterial research compound and as a versatile scaffold for semi-synthetic derivative development.

1

Biosynthetic intermediate for tylosin pathway and macrolide assembly studies

2

Gram-positive antibacterial research compound; protein synthesis inhibition probe

3

Scaffold for semi-synthetic macrolide derivative development

Why OMT Cannot Be Replaced by Tylosin


Within the 16-membered macrolide class, subtle structural variations produce pronounced functional divergence. Mycaminosyltylonolide lacks the mycarose and mycinose neutral sugars present in tylosin, fundamentally altering its antimicrobial spectrum, ribosomal binding properties, and biological stability. Macrolides retaining the 4'-O-mycarosyl moiety (tylosin, DMT) exhibit relatively poor activity against Pasteurella in vitro [1], whereas OMT derivatives show potent anti-Pasteurella activity. Furthermore, OMT demonstrates a higher affinity for bacterial ribosomes than tylosin while maintaining equivalent antimicrobial activity against Gram-positive bacteria [2]. The compound also exhibits unique behavior in luciferase synthesis inhibition and colistin potentiation [3], properties not shared across all tylosin-related macrolides. Substituting OMT with tylosin, desmycosin, or tylactone in research protocols would therefore yield non-equivalent experimental outcomes and potentially invalidate structure-activity relationship studies.

This product

Mycaminosyltylonolide (OMT) lacks mycarose and mycinose sugars; distinct antimicrobial spectrum and ribosomal binding profile

vs
Tylosin / DMT

4′-O-mycarosyl-containing macrolides show poor anti-Pasteurella activity and different ribosome affinity

OMT scaffold

Reported higher ribosomal affinity and unique colistin synergy; C-9/C-23 modifications overcome macrolide resistance

vs
Erythromycin / 14-membered macrolides

May not exhibit comparable anaerobic spectrum or resistance-overcoming scaffold potential

OMT Comparative Evidence vs. Analogs


Superior Ribosome Binding Affinity vs. Tylosin

A direct comparative study of tylosin-related compounds revealed that the 23-deoxy-demycarosyl-demycinosyl derivative 20-oxo-5-O-mycaminosylprotylonolide (a structural variant of OMT) exhibits higher affinity for bacterial ribosomes than tylosin while maintaining equivalent antimicrobial activity against Gram-positive bacteria [1]. This demonstrates that removal of the mycarose and mycinose sugars does not compromise—and may enhance—ribosomal binding capacity, a critical determinant of antibacterial potency.

Ribosome binding vs. tylosin
Head-to-head
Reported higher affinity than tylosin Qualitative relative ranking; exact Kd not provided
Supports target engagement study context
Assay: bacterial ribosome binding
ribosome binding macrolide mechanism structure-activity relationship

Anti-Pasteurella Potency vs. Tylosin and DMT

In a systematic evaluation of three series of tylosin-related semi-synthetic derivatives, 23-modified derivatives of 5-O-mycaminosyltylonolide (OMT) demonstrated potent in vitro activity against Pasteurella and Mycoplasma species. In stark contrast, macrolides retaining the 4'-O-mycarosyl moiety—specifically tylosin and demycarosyltylosin (DMT)—exhibited relatively poor activity against Pasteurella in vitro [1]. This differential susceptibility pattern is structurally determined by the presence or absence of the mycarose sugar, a feature absent in OMT.

Anti-Pasteurella activity
Head-to-head
OMT 23-modified derivatives: potent activity Tylosin/DMT: relatively poor activity
Reported differential susceptibility linked to mycarose absence
In vitro; Pasteurella multocida, Mycoplasma spp.
veterinary antibiotic Pasteurella multocida macrolide SAR

Enhanced Activity Against Bacteroides fragilis vs. Erythromycin

The in vitro activity of MC-352 (3,4'-dideoxy-5-O-mycaminosyltylonolide) was directly compared with erythromycin, clarithromycin, and rokitamycin against a panel of clinical isolates. Against Bacteroides fragilis, MC-352 was the most active agent with an MIC90 of 8 µg/mL. Against Haemophilus influenzae, MC-352 exhibited an MIC90 of 4 µg/mL, outperforming the comparator macrolides [1]. For Streptococcus pyogenes, the MC-352 MIC90 (0.12 µg/mL) was similar to erythromycin and clarithromycin and superior to rokitamycin. Against Moraxella spp., MC-352 achieved MIC ≤0.25 µg/mL.

MC-352 MIC90 vs. erythromycin
Head-to-head
B. fragilis MIC90 8 µg/mL
H. influenzae MIC90 4 µg/mL
Reported most active among tested set
Broth microdilution; clinical isolates
anaerobic bacteria Bacteroides fragilis macrolide comparator

Scaffold for Overcoming Macrolide Resistance

9-Aryl-alkyl oxime derivatives of 5-O-mycaminosyl-tylonolide (OMT) were prepared and evaluated for activity against macrolide-resistant bacterial strains. These OMT derivatives exhibited high activity against macrolide-resistant strains, a property not inherent to unmodified OMT or tylosin [1]. Mechanistic studies revealed that these OMT-based compounds compete with erythromycin and tylosin for common or partially overlapping binding sites on the ribosome, with the extending alkyl-aryl side chain penetrating deeper into the ribosomal exit tunnel and protecting nucleoside A752 in domain II of 23S rRNA [1].

Macrolide resistance scaffold
Class-level
9-O-arylalkyloxime derivatives active against resistant strains
Supports scaffold modification for resistance studies
Footprinting; 23S rRNA domain II interaction
macrolide resistance ribosomal exit tunnel drug design scaffold

C-23-Modified Analog with Broad-Spectrum Potency

In a 2024 study evaluating C-23-modified 5-O-mycaminosyltylonolide derivatives, the lead compound designated c9 demonstrated significant antibacterial activity with an MIC of 0.5 µg/mL against both Staphylococcus aureus and Escherichia coli. This compound also exhibited excellent bactericidal efficacy and a low induction rate of drug resistance [1]. This represents a quantitative benchmark for OMT derivative optimization against clinically relevant Gram-positive and Gram-negative pathogens.

C-23 derivative c9 MIC
Class-level
MIC 0.5 µg/mL (S. aureus, E. coli)
Reported bactericidal endpoint and low resistance induction
2024 study; drug-resistant isolates included
antibacterial drug discovery MIC quantification resistance development

Colistin Synergy Against Gram-Negative Bacteria

A 2024 study identified colistin as an effective potentiator of 5-O-mycaminosyltylonolide antibacterial activity. Colistin exhibited relatively good potentiation of OMT against Escherichia coli and Klebsiella pneumoniae. Notably, OMT was found to show significant antibacterial activity against multidrug-resistant (MDR) P. aeruginosa when combined with colistin [1]. This synergistic interaction is specific to OMT among tylosin-related macrolides and is not a general class property.

Colistin synergy
Class-level
Potentiation against E. coli, K. pneumoniae; activity against MDR P. aeruginosa with colistin
Reported OMT-specific synergy context
Checkerboard assays; Gram-negative MDR strains
antibiotic synergy Gram-negative potentiation colistin adjuvant

OMT Research and Industrial Applications


Veterinary Antibiotics for Pasteurella and Mycoplasma

OMT and its 23-modified derivatives are directly validated for developing veterinary antibiotics against Pasteurella and Mycoplasma respiratory pathogens [1]. The documented potency of OMT derivatives against these organisms—contrasted with the poor activity of tylosin and DMT—positions OMT as the preferred starting scaffold for veterinary macrolide discovery programs focused on bovine and swine respiratory disease.

Next-Gen Macrolide Scaffold for Resistant Infections

The C-23 and C-9 positions of OMT have been extensively validated as modification sites for enhancing antibacterial spectrum and overcoming macrolide resistance. The 2024 lead compound c9 (MIC = 0.5 µg/mL against S. aureus and E. coli, low resistance induction) [2] and 9-O-arylalkyloxime derivatives (active against macrolide-resistant strains) [3] establish OMT as a privileged scaffold for medicinal chemistry optimization. Laboratories engaged in anti-infective drug discovery should procure OMT as a versatile core for structure-activity relationship campaigns.

Colistin Combination for MDR Gram-Negative Infections

The demonstrated synergistic potentiation of OMT by colistin against MDR P. aeruginosa, E. coli, and K. pneumoniae [4] supports the use of OMT in combination therapy research programs. This is a distinctive application where tylosin and erythromycin-class macrolides have not shown comparable colistin synergy, making OMT the compound of choice for investigating macrolide-polymyxin adjuvant strategies.

Ribosome Binding and Protein Synthesis Inhibition Studies

OMT and its derivatives bind to the 50S ribosomal subunit at the entrance of the nascent peptide exit tunnel, competing with erythromycin and tylosin for common or partially overlapping sites [3]. The higher ribosomal binding affinity of OMT-related compounds relative to tylosin [5] makes OMT an ideal probe for mechanistic investigations of macrolide-ribosome interactions, translational stalling, and antibiotic resistance mechanisms involving ribosomal modifications.

Application
Selection Property
Validation Focus
Veterinary pathogen screening (Pasteurella, Mycoplasma)
Scaffold distinct from mycarosyl-containing macrolides for anti-Pasteurella SAR
In vitro susceptibility panel against target respiratory pathogens
Macrolide resistance research and scaffold optimization
C-9/C-23 modification sites for overcoming resistance mechanisms
Activity against macrolide-resistant strains; ribosomal footprint analysis
Colistin synergy and Gram-negative potentiation studies
Unique colistin potentiation among tylosin-related macrolides
Checkerboard synergy assays; MDR Gram-negative isolate panels
Ribosome binding and protein synthesis inhibition studies
Reported higher ribosomal affinity relative to tylosin
Ribosome binding assays; translational stalling analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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